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This protocol is adapted from a 2023 study that enhanced the classic checkerboard assay by using colony-

forming unit (CFU) counts for a more accurate assessment of antibiotic interactions, especially in complex

cultures [1].

Purpose and Principle

The checkerboard assay determines the combined effects of two antimicrobial agents. The traditional method

uses optical density or visual turbidity, but this protocol uses selective plating and CFU counting to

distinguish effects on individual bacterial species in a community and differentiate between bactericidal and

bacteriostatic effects [1].

Materials and Reagents

Antimicrobial Agents: BLI-489 and the β-lactam antibiotic partner (e.g., a cephalosporin).

Bacterial Strains: Target strains, which can be in monoculture or polymicrobial community.
Growth Media: Standard broth medium (e.g., Mueller-Hinton Broth) and solid agar plates.

Selective/Differential Media: A set of agar plates for selectively growing each species in a
polymicrobial culture [1].

Equipment: 96-well microtiter plates, multichannel pipettes, a plating tool or beads for spiral plating,
and a colony counter.
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Experimental Procedure

Step 1: Prepare Antibiotic Stock Solutions

Prepare high-concentration stock solutions of BLI-489 and its partner β-lactam antibiotic in

appropriate solvents and sterilize them.

Step 2: Inoculate Bacterial Cultures

Grow bacterial strains to mid-log phase and dilute them to a standardized density of approximately 1

× 10⁶ CFU/mL in broth [1].

Step 3: Set Up the Checkerboard Plate

Serially dilute the two antibiotics in a 96-well plate along two axes to create a matrix where each well

contains a unique combination of concentrations [1].
Add the prepared bacterial inoculum to all test wells. Include growth control and sterility control wells.

Incub the plate under suitable conditions for 16-24 hours.

Step 4: Read the Assay and Determine MICs

Initial MIC Reading: After incubation, record visible turbidity for an initial, community-level MIC

assessment [1].
Viable Cell Count by Plating: From each well, plate an aliquot onto the appropriate selective agar

media to determine the viable cell count for each species.
After incubation, count the colonies on each plate to calculate the CFU/mL for each species in

each well [1].
The Minimum Inhibitory Concentration (MIC) is redefined as the lowest antibiotic concentration

that prevents growth beyond the initial inoculum, typically resulting in no colonies or a very low
number ( ~1-10 CFU) indicating a bacteriostatic effect [1]. The absence of any viable cells

indicates a bactericidal effect.

Data Analysis and Interpretation

Calculate the Fractional Inhibitory Concentration (FIC) for each drug in combination:

FIC of Drug A (FIC_A) = (MIC of Drug A in combination) / (MIC of Drug A alone)

FIC of Drug B (FIC_B) = (MIC of Drug B in combination) / (MIC of Drug B alone)

Calculate the FIC Index (FICI):
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FICI = FIC_A + FIC_B

Interpret the interaction based on the FICI [1]:

Synergy: FICI ≤ 0.5
Additivity: 0.5 < FICI ≤ 1.0

Indifference: 1.0 < FICI ≤ 4.0
Antagonism: FICI > 4.0

The workflow for this entire process is summarized in the diagram below.
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Start Checkerboard Assay

Prepare Antibiotic Stocks
(BLI-489 & Partner β-lactam)
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Set Up Checkerboard Plate
(2D serial dilutions)

Incubate Plate

Initial Readout:
Visual Turbidity for Community MIC

Viability Readout:
Plate on Selective Media for CFU Counts
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Analyze Data:
Calculate FIC Index (FICI)

Report Interaction:
Synergy, Additivity, Indifference, or Antagonism

Click to download full resolution via product page

Diagram 1: Workflow for the checkerboard assay with viability plating. The key enhancement over

traditional methods is the CFU counting step, which provides species-specific and cidal/static data [1].

BLI-489 Profile and Data Interpretation

Table 1: BLI-489 Profile and Checkerboard Data Interpretation

Aspect Details & Guidelines

BLI-489 Profile A potent inhibitor of Class D serine-β-lactamases (e.g., OXA-type carbapenemases).
Its activity can be benchmarked against other inhibitors like sulbactam and

avibactam [2].

Quantitative
Data (IC₅₀)

In enzymatic assays, BLI-489 demonstrated potent activity against OXA-48 (IC₅₀:

2,000 nM after 0 min pre-incubation) and OXA-23 (IC₅₀: 2,600 nM after 10 min pre-
incubation), showing its specific utility against these carbapenemases [2].

Interpreting
FIC Index

Use the FIC Index calculated in Section 4 to classify the interaction between BLI-489
and its partner antibiotic. The table in that section provides the standard criteria for

synergy, additivity, indifference, and antagonism [1].
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Critical Considerations for the Assay

Advantages of Viability Plating: This method differentiates between bactericidal and bacteriostatic
effects and reveals how individual species in a community are affected, which turbidity readings can

obscure [1].
Application to BLI-489: This protocol is ideal for testing BLI-489, as its primary value lies in restoring

the efficacy of β-lactam antibiotics against resistant strains. The assay can show whether the
combination is synergistic against target pathogens.

Limitations and Adaptations: The protocol is more labor-intensive than turbidity-based methods.
For a standard mono-microbial interaction study, the CFU plating step may be omitted, and readings

can be taken via optical density, though this provides less information [1].

Important Notes and Troubleshooting

Sterile Technique: Use strict aseptic technique throughout, especially during the plating steps.

Control Wells: Always include appropriate controls (growth, sterility) to validate your results.
Replicates: Perform biological replicates to ensure the robustness of your findings.

Troubleshooting: If results are unclear, check antibiotic stock concentrations and bacterial inoculum
size for accuracy. Ensure that the selective media effectively inhibit the growth of non-target species

in a polymicrobial assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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